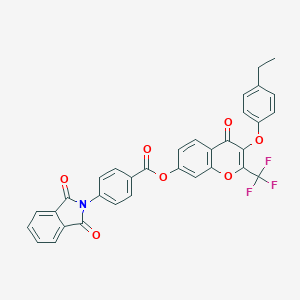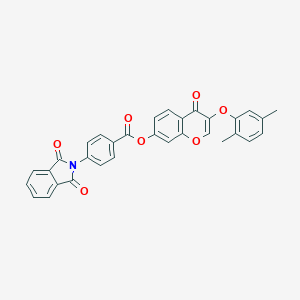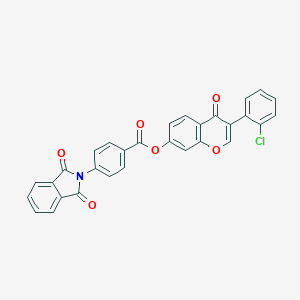
2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one is not fully understood. However, studies suggest that this compound may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer, antidiabetic, and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. In vivo studies have demonstrated that this compound exhibits neuroprotective and hepatoprotective effects.
实验室实验的优点和局限性
The advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments include its high purity, stability, and reproducibility. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its efficacy and safety in vivo. Additionally, this compound can be further evaluated for its potential applications in various diseases, including cancer, diabetes, and neurodegenerative diseases.
合成方法
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one involves the reaction of 2-amino-phenol, 2-fluoroacetophenone, and 4-propoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the target compound. The purity of the compound can be enhanced through various purification techniques, including recrystallization and column chromatography.
科学研究应用
2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its anticancer, antidiabetic, and anti-inflammatory properties. In biochemistry, this compound has been investigated for its ability to inhibit enzymes and modulate protein-protein interactions. In pharmacology, this compound has been studied for its potential as a drug candidate for various diseases.
属性
分子式 |
C25H20FNO3 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H20FNO3/c1-2-15-29-19-13-11-17(12-14-19)24(28)20(16-18-7-3-4-8-21(18)26)25-27-22-9-5-6-10-23(22)30-25/h3-14,16H,2,15H2,1H3/b20-16- |
InChI 键 |
BIMZOCRPOBRNHL-SILNSSARSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2F)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)




![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
